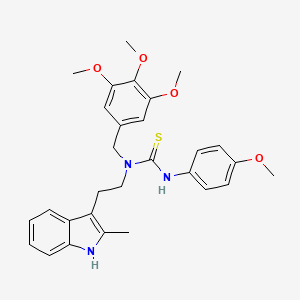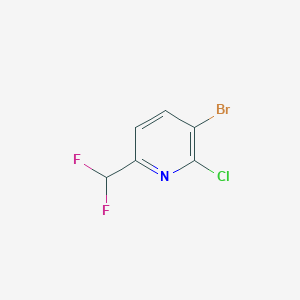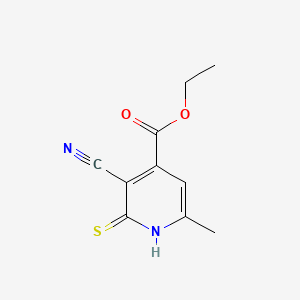
4-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid” is a chemical compound with the molecular weight of 221.14 . It is also known as 2-(2,2,2-trifluoroethoxy)isonicotinic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, substituted 2-(chloromethyl)-pyridine and substituted imidazole-2-thione reacted in the presence of sodium methoxide to afford a series of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles . Similar reactions with different pyrimidine-2-thiol led to the corresponding [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-pyrimidine derivatives .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, reactions of similar compounds have been reported. For example, substituted 2-(chloromethyl)-pyridine and substituted imidazole-2-thione reacted in the presence of sodium methoxide to afford a series of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 110-114°C .科学的研究の応用
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, which include perfluoroalkyl acid (PFAA) precursors, undergo degradation in the environment, resulting in perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). This process involves abiotic and microbial degradation of non-fluorinated functionalities, leading to the formation of persistent and toxic substances like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). The review highlights the environmental biodegradability studies of these precursors, emphasizing laboratory investigations, experimental methodologies, and the identification of quantitative and qualitative relationships between precursors and PFSAs or PFCAs. The review identifies knowledge gaps and suggests future research directions for biodegradation studies, environmental monitoring, and ecotoxicological assessment of these chemicals (Liu & Avendaño, 2013).
Bioaccumulative Potential of PFCAs
Perfluorinated acids, including PFCAs, are persistent and detected in various wildlife, leading to concerns about their bioaccumulation potential. The review delves into the bioaccumulation of perfluorinated acids and highlights key points, such as the direct relationship between bioaccumulation and fluorinated carbon chain length and the higher bioaccumulative potential of PFASs compared to PFCAs. It concludes that PFCAs with seven fluorinated carbons or less are not considered bioaccumulative according to regulatory criteria and emphasizes the need for further research to fully understand the bioaccumulation potential of PFCAs with longer fluorinated carbon chains (Conder et al., 2008).
Physicochemical Properties, Levels, and Treatment of PFAs in Water
The review discusses the presence and impact of perfluorinated acids (PFAs) in water bodies, highlighting the inadequacy of current computational methods for reliable multimedia modeling efforts and risk assessments. It emphasizes the widespread presence of PFAs in various types of aquatic systems and the high concentration gradients observed, which reflect proximity to industrial sources. The review underscores the need for additional studies to define opportunities from various treatment methods and to better understand the fate of PFAs in aquatic systems (Rayne & Forest, 2009).
Safety and Hazards
作用機序
Target of Action
The primary targets of 4-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid are currently unknown
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound.
特性
IUPAC Name |
4-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-5-1-2-12-6(3-5)7(13)14/h1-3H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQHBIGLVVHFDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OCC(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2406955.png)
![2-Chloro-N-[(2-fluoro-3-methoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2406957.png)
![Benzenesulfonamide, N-[(1S,2S)-2-[[[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B2406959.png)

![2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone](/img/structure/B2406964.png)

![N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406966.png)



![1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2406974.png)
![7-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2406975.png)
![Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B2406976.png)